molecular formula C11H15BO4 B1451950 2-(Tetrahydropyran-2-yloxy)phenylboronic acid CAS No. 502159-01-5

2-(Tetrahydropyran-2-yloxy)phenylboronic acid

Cat. No.: B1451950
CAS No.: 502159-01-5
M. Wt: 222.05 g/mol
InChI Key: LLKRMUSMQFLZLO-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is a boronic acid derivative with the molecular formula C11H15BO4 and a molecular weight of 222.05 g/mol . This compound is characterized by the presence of a tetrahydropyran-2-yloxy group attached to a phenylboronic acid moiety. It is commonly used in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid typically involves the reaction of phenylboronic acid with tetrahydropyran-2-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated stirring, and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydropyran-2-yloxy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield phenylboronic acid derivatives, while substitution reactions can produce various substituted phenylboronic acids .

Scientific Research Applications

2-(Tetrahydropyran-2-yloxy)phenylboronic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyran-2-yloxy)phenylboronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The tetrahydropyran-2-yloxy group provides stability and enhances the compound’s reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydropyran-2-yloxy)phenylboronic acid is unique due to the presence of the tetrahydropyran-2-yloxy group, which enhances its stability and reactivity compared to other boronic acid derivatives. This makes it particularly useful in applications requiring high reactivity and stability .

Properties

IUPAC Name

[2-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-5-1-2-6-10(9)16-11-7-3-4-8-15-11/h1-2,5-6,11,13-14H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKRMUSMQFLZLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675158
Record name {2-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502159-01-5
Record name {2-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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